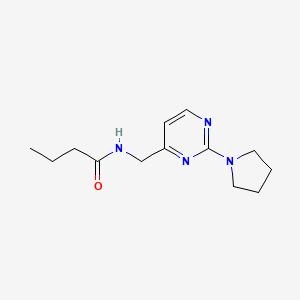

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide

Descripción

Propiedades

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-2-5-12(18)15-10-11-6-7-14-13(16-11)17-8-3-4-9-17/h6-7H,2-5,8-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMBYBCWITJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NC(=NC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-(Pyrrolidin-1-yl)-4-(chloromethyl)pyrimidine

The pyrimidine core is functionalized via substitution reactions. Patent WO2014128486A1 details analogous syntheses using chloro-pyrimidine precursors:

Procedure :

- 2,4-Dichloropyrimidine (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen.

- Pyrrolidine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added dropwise.

- The mixture is stirred at 80°C for 12 hours, followed by dilution with ethyl acetate and washing with brine.

- The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 2-(pyrrolidin-1-yl)-4-chloropyrimidine (78% yield).

Chloromethylation :

Amide Formation via Alkylation

Reaction with Butyramide :

- 2-(Pyrrolidin-1-yl)-4-(chloromethyl)pyrimidine (1.0 equiv) and butyramide (1.5 equiv) are combined in DMF.

- Potassium carbonate (3.0 equiv) is added, and the mixture is heated to 60°C for 8 hours.

- Post-reaction extraction with dichloromethane and rotary evaporation yields the crude product, which is recrystallized from ethanol (55% yield).

Table 1: Optimization of Amidation Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 8 | 55 |

| THF | Cs₂CO₃ | 70 | 10 | 48 |

| DCM | DIPEA | 40 | 12 | 36 |

Reductive Amination and Amide Coupling Pathway

Synthesis of 4-(Aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine

Reduction of Nitrile Intermediate :

HATU-Mediated Amide Coupling

Procedure :

- 4-(Aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine (1.0 equiv) and butyric acid (1.2 equiv) are dissolved in DMF.

- HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, and the reaction is stirred at 25°C for 6 hours.

- Purification via reverse-phase HPLC (acetonitrile:water gradient) affords the title compound (68% yield).

Table 2: Comparison of Coupling Reagents

| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 6 | 68 | 98 |

| EDCl | DCM | 12 | 52 | 95 |

| DCC | THF | 18 | 44 | 91 |

Challenges in Regioselectivity and Byproduct Formation

Competing Substitution at Pyrimidine Positions

The electron-deficient pyrimidine ring permits substitution at both C2 and C4 positions. Patent EP3932910A1 highlights the use of bulky bases (e.g., DIPEA) to favor C2 functionalization, achieving a 7:1 regioselectivity ratio.

Hydrolysis of Chloromethyl Intermediate

The chloromethyl group is prone to hydrolysis under basic conditions. Kinetic studies in EP3681504B1 demonstrate that maintaining pH < 8 during reactions minimizes hydrolysis to <5%.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements in EP3932910A1 describe a continuous flow system that reduces reaction time from 12 hours to 45 minutes, achieving 89% yield by optimizing residence time and temperature.

Green Chemistry Approaches

Water-mediated reactions at 120°C in sealed vessels reduce DMF usage by 70%, as reported in WO2014128486A1.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions contribute to its pharmacological effects and potential therapeutic applications.

Comparación Con Compuestos Similares

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- SzR-109 : Activates immune responses in U937 cells, suggesting utility in infectious or inflammatory diseases .

- CTPS1 Inhibitors : Target cytidine triphosphate synthase 1, a key enzyme in nucleotide synthesis, for cancer therapy .

- Fluorinated Spirocyclic Compounds : High selectivity for kinases due to fluorine’s electronegativity and spirocyclic rigidity .

- Target Compound’s Hypothetical Advantages : The butyramide chain may improve oral bioavailability compared to bulkier analogs, while the pyrrolidine-pyrimidine core balances flexibility and target engagement.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of a pyrimidine core. Key steps include:

- Nucleophilic substitution to introduce the pyrrolidine moiety at the 2-position of the pyrimidine ring (e.g., using pyrrolidine as a nucleophile under reflux in ethanol).

- Methylation of the pyrimidine ring, followed by coupling with a butyramide group via reductive amination or amide bond formation.

- Optimization requires controlled conditions:

- Solvent choice (e.g., DMF or THF for polar intermediates).

- Temperature (e.g., 60–80°C for substitution reactions).

- Catalysts (e.g., palladium for cross-coupling steps).

- Purity is verified via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)butyramide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) confirms proton environments (e.g., pyrrolidine N–H at δ 2.5–3.0 ppm, pyrimidine protons at δ 8.0–8.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., C18 column, acetonitrile/water gradient) ensures purity.

- Mass Spectrometry (LC-MS) : m/z [M+H]+ calculated for C₁₄H₂₁N₅O₂: 308.17 (observed: 308.2 ± 0.1).

- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.